Home > Products > Screening Compounds P42670 > 2-((4-Fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
2-((4-Fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone - 1396767-01-3

2-((4-Fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Catalog Number: EVT-3064290
CAS Number: 1396767-01-3
Molecular Formula: C20H15F4N3O2S
Molecular Weight: 437.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methanol and its Derivatives

Compound Description: A series of (5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methanols were identified as potent phytoene desaturase (PDS) inhibitors through virtual screening and structure optimization. Notably, compound 1b, 1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one, exhibited broader-spectrum post-emergence herbicidal activity than the commercial PDS inhibitor diflufenican.

Relevance: These compounds share a common trifluoromethylphenyl moiety with the target compound, 2-((4-fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone. They also feature a similar thioether linkage, highlighting the importance of these structural features for potential biological activity.

{3-[2(R)-[(1R)-1-[3,5-bis(Trifluoromethyl)phenyl]ethoxy]-3(S)-(4-Fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4,5-dihydro-[1,2,4]-triazol-1-yl}phosphonic Acid

Compound Description: This compound is a potent substance P (neurokinin-1) receptor antagonist. It holds potential therapeutic value in treating conditions like emesis and inflammatory diseases.

Relevance: The structure of this compound presents several similarities to 2-((4-fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone. Both compounds incorporate a fluorophenyl group and a trifluoromethylphenyl moiety. The presence of the 1,2,4-triazole ring in both structures further emphasizes their structural relationship.

1-(4-Fluorophenyl)-2-{4-Phenyl-5-[(1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-ylsulfanyl}ethanone

Compound Description: This compound exhibits a weak intermolecular C-(HN)-N-... hydrogen-bond interaction, contributing to its crystal structure stabilization.

Relevance: This compound, like 2-((4-fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, possesses a fluorophenylthio group and a 1,2,4-triazole ring. These shared features place them within a similar chemical space and suggest potential similarities in their physicochemical properties.

4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219)

Compound Description: This compound, designated V-0219, acts as a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). It exhibits enhanced efficacy in GLP-1R stimulation, subnanomolar potency in potentiating insulin secretion, and no significant off-target activities. In vivo studies have shown promising results, with V-0219 reducing food intake and improving glucose handling in normal and diabetic rodents.

Relevance: V-0219 features a trifluoromethylphenyl-1,2,4-oxadiazole moiety, a structural element also present in the target compound, 2-((4-fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone. This structural similarity suggests that both compounds might interact with similar biological targets or pathways.

3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683)

Compound Description: VU0285683 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It displays high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site and exhibits anxiolytic-like effects in rodent models without potentiating phencyclidine-induced hyperlocomotor activity.

Relevance: VU0285683 shares the 1,2,4-oxadiazole ring system with 2-((4-fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone. This structural similarity, while not identical, suggests that both compounds might exhibit comparable physicochemical properties and possibly share some biological targets, albeit with different modes of action.

2-(4-(5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)ethanol (CYM-5442)

Compound Description: CYM-5442 is a highly selective and potent S1P1 receptor agonist with modest water solubility. It activates S1P1-dependent pathways in vitro and in vivo, exhibiting full efficacy in inducing and maintaining blood lymphopenia. Interestingly, CYM-5442 activates S1P1 through a hydrophobic pocket distinct from the orthosteric site of sphingosine-1-phosphate (S1P) binding, which is headgroup-dependent.

Relevance: CYM-5442 and 2-((4-fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone both contain the 1,2,4-oxadiazole ring, highlighting the importance of this heterocyclic system in their respective biological activities.

5-{5-[3-(Trifluoromethyl)-4-{[(2S)-1,1,1-Trifluoropropan-2-yl]oxy}phenyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole (ASP4058)

Compound Description: ASP4058 is a next-generation sphingosine-1-phosphate (S1P) receptor agonist that preferentially activates S1P1 and S1P5. Oral administration of ASP4058 has demonstrated effectiveness in reducing peripheral lymphocytes and inhibiting the development of experimental autoimmune encephalomyelitis (EAE) in Lewis rats. In a mouse model of relapsing-remitting EAE, ASP4058 effectively prevented disease relapse. While exhibiting comparable immunomodulatory effects to fingolimod, ASP4058 demonstrated a wider safety margin in rodents regarding bradycardia and bronchoconstriction.

Relevance: Both ASP4058 and 2-((4-fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone contain a trifluoromethylphenyl-1,2,4-oxadiazole core structure. This shared pharmacophore suggests potential similarities in their binding affinities towards specific biological targets, despite variations in the overall structure.

2-(4-Fluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]-2H-1,2,4-triazole-3-thiol

Compound Description: This compound serves as a key intermediate in synthesizing quinazolinone derivatives with antimicrobial activities.

Relevance: The shared presence of a fluorophenyl group and a 1,2,4-triazole ring, coupled with the thioether linkage, establishes a clear structural connection with 2-((4-fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone. This suggests that exploring these types of structural elements could be valuable in designing novel bioactive compounds.

Relevance: While SB-277,011A does not share any core structural elements with 2-((4-fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, it highlights the importance of carefully evaluating the cardiovascular safety profile of novel D3R antagonists.

(R)-1-(2-Methylbenzo[d]thiazol-5-yloxy)-3-(4-((5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methyl)piperazin-1-yl)propan-2-ol (CVT-4325)

Compound Description: CVT-4325 is a novel inhibitor of fatty acid oxidation. It has been shown to significantly reduce fatty acid oxidation in isolated rat hearts but, unlike ranolazine, did not exhibit cardioprotective effects against ischemia/reperfusion injury.

Relevance: This compound shares the trifluoromethylphenyl-1,2,4-oxadiazole moiety with 2-((4-fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, further supporting the potential of this pharmacophore for various biological activities.

3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218,872)

Compound Description: CL 218,872 is a selective α1GABAA receptor agonist, capable of partially to fully reproducing the discriminative stimulus effects of ethanol in squirrel monkeys.

Relevance: Though CL 218,872 lacks any core structural similarity to 2-((4-fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, its inclusion highlights the role of trifluoromethylphenyl substituted heterocyclic compounds in modulating GABAergic neurotransmission, a system implicated in various CNS disorders.

(R/S)-3-Amino-1-[(S)-5-phenyl-[1,2,4]oxadiazol-3-yl)-pyrrolidin-1-yl]-3-(4-fluorophenyl)-propan-1-one hydrochloride

Compound Description: This compound, formulated as its hydrochloride salt, acts as a dipeptidyl peptidase-4 inhibitor, suggesting its potential in treating type 2 diabetes mellitus. Its chemical structure is designed to prevent intramolecular cyclization, ensuring its stability and preservation of its spatial structure within the human body.

Relevance: It shares the fluorophenyl group and the 1,2,4-oxadiazole ring with 2-((4-fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone. This structural similarity highlights the versatility of these building blocks in medicinal chemistry for targeting diverse biological targets.

5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (SEW2871)

Compound Description: SEW2871 functions as an S1P1 receptor agonist that competes with S1P for binding.

Relevance: While SEW2871 lacks direct structural similarity to 2-((4-fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, both compounds belong to the broader class of trifluoromethylphenyl-1,2,4-oxadiazole derivatives, highlighting the importance of this scaffold in developing compounds with activity at the S1P1 receptor.

5-(5-((3-((1S,5R)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole (GSK598,809)

Compound Description: GSK598,809 is a dopamine D3 receptor (D3R) antagonist, but its clinical development has been hampered due to reports of adverse cardiovascular effects, particularly in the presence of cocaine.

Relevance: While GSK598,809 shares the trifluoromethylphenyl moiety with 2-((4-fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, its inclusion underscores the importance of evaluating the cardiovascular safety profile of novel D3R antagonists.

Properties

CAS Number

1396767-01-3

Product Name

2-((4-Fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone

Molecular Formula

C20H15F4N3O2S

Molecular Weight

437.41

InChI

InChI=1S/C20H15F4N3O2S/c21-15-4-6-16(7-5-15)30-11-17(28)27-9-13(10-27)19-25-18(26-29-19)12-2-1-3-14(8-12)20(22,23)24/h1-8,13H,9-11H2

InChI Key

BCCCASSPHCOERC-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)CSC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.